Pyralomicin 1a - 139636-03-6

Pyralomicin 1a

Catalog Number: EVT-1564853
CAS Number: 139636-03-6
Molecular Formula: C20H19Cl2NO7
Molecular Weight: 456.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyralomicin 1a is a natural product found in Nonomuraea spiralis with data available.
Overview

Pyralomicin 1a is a novel antibiotic compound derived from the actinomycete Microtetraspora spiralis, specifically the strain MI178-34F18. It belongs to the class of pyralomicins, which are characterized by their unique structural features and biological activities. Pyralomicin 1a has garnered attention due to its potential therapeutic applications against various bacterial infections, particularly those caused by resistant strains.

Source

Pyralomicin 1a is produced through fermentation processes involving Microtetraspora spiralis. The biosynthesis of this compound has been extensively studied, revealing a complex pathway that incorporates various precursors and enzymatic reactions. Research has demonstrated that the cyclitol moiety of pyralomicin 1a is synthesized through specific biochemical pathways in the producing organism .

Classification

Pyralomicin 1a is classified as an antibiotic, specifically within the group of polyketide-derived compounds. Its classification is based on its structural features and biological activity, which include inhibiting bacterial growth by targeting essential cellular processes.

Synthesis Analysis

Methods

The synthesis of pyralomicin 1a involves a series of fermentation processes followed by extraction and purification techniques. The primary method for obtaining pyralomicin 1a includes:

  • Fermentation: Cultivating Microtetraspora spiralis in nutrient-rich media for a specified duration (usually around 72 hours) to maximize yield.
  • Extraction: Using solvent extraction methods to isolate pyralomicin 1a from the fermentation broth.
  • Purification: Employing chromatographic techniques, such as high-performance liquid chromatography, to purify the compound for further analysis .

Technical Details

The biosynthetic pathway for pyralomicin 1a has been elucidated using isotopic labeling studies with carbon-13 and nitrogen-15 compounds. This approach allows researchers to trace the incorporation of specific precursors into the final product, providing insights into the enzymatic steps involved in its synthesis .

Molecular Structure Analysis

Structure

Pyralomicin 1a possesses a complex molecular structure characterized by multiple rings and functional groups. The detailed structural formula includes various stereocenters that contribute to its biological activity.

Data

The molecular formula of pyralomicin 1a is C₁₈H₃₁N₃O₆, with a molecular weight of approximately 367.46 g/mol. Nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate its structure, revealing critical information about its functional groups and spatial arrangement .

Chemical Reactions Analysis

Reactions

Pyralomicin 1a undergoes several chemical reactions that are crucial for its biological activity. Key reactions include:

  • Hydrolysis: In aqueous environments, pyralomicin 1a can hydrolyze, affecting its stability and activity.
  • Acylation: The compound can participate in acylation reactions that modify its structure and potentially enhance its antibacterial properties.

Technical Details

Studies have shown that pyralomicin 1a exhibits significant stability under physiological conditions, making it a promising candidate for further development as an antibiotic agent .

Mechanism of Action

Process

Pyralomicin 1a exerts its antibacterial effects by inhibiting key enzymes involved in bacterial cell wall synthesis. This disruption leads to cell lysis and ultimately bacterial death.

Data

Research indicates that pyralomicin 1a targets specific pathways in Gram-positive bacteria, demonstrating efficacy against strains resistant to conventional antibiotics. The precise molecular targets are still under investigation but are believed to involve interactions with peptidoglycan biosynthesis enzymes .

Physical and Chemical Properties Analysis

Physical Properties

Pyralomicin 1a is typically presented as a white to off-white solid with moderate solubility in organic solvents. Its melting point and boiling point have not been extensively documented but are expected to align with similar compounds in its class.

Chemical Properties

  • Solubility: Soluble in methanol and ethanol; limited solubility in water.
  • Stability: Exhibits stability under acidic conditions but may degrade under alkaline environments.
  • Reactivity: Engages in typical reactions associated with amides and esters due to its functional groups .
Applications

Pyralomicin 1a has potential applications in various scientific fields:

  • Pharmaceutical Development: As an antibiotic, it can be further developed into therapeutic agents for treating bacterial infections.
  • Biotechnology: Its unique biosynthetic pathway may provide insights into natural product synthesis and lead to the discovery of new antibiotics.
  • Research Tool: Pyralomicin 1a can serve as a model compound for studying antibiotic resistance mechanisms in bacteria .
Introduction to Pyralomicin 1a

Discovery and Taxonomic Origins of Pyralomicin 1a

Pyralomicin 1a (C₂₀H₁₉Cl₂NO₇) was first isolated in 1996 from the soil bacterium Microtetraspora spiralis MI178-34F18 (later reclassified as Nonomuraea spiralis), identified during a screen for novel antibiotics. The producing strain was isolated from a Japanese soil sample and characterized by its spiral-shaped spore chains and chemotaxonomic properties, placing it within the Actinomycetales order [1] [4] [6]. Initial studies used feeding experiments with ¹³C- and ¹⁵N-labeled precursors to establish its mixed biosynthetic origin, revealing that the benzopyranopyrrole unit derived from proline, acetate, and propionate, while the cyclitol moiety originated from glucose metabolites [6]. The strain Nonomuraea spiralis IMC A-0156 subsequently became the primary model for genetic studies of pyralomicin biosynthesis, with its genome mined to identify the 41-kb biosynthetic gene cluster [1].

Biological Significance and Antibiotic Spectrum

Pyralomicin 1a exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its most notable efficacy is against Micrococcus luteus, an opportunistic pathogen causing endocarditis and bacteremia [1] [4]. Structure-activity relationship (SAR) studies reveal that bioactivity depends critically on two factors:

  • Chlorination Pattern: Dichlorination at C-2 and C-6 of the benzopyranopyrrole chromophore enhances antimicrobial potency [1].
  • Glycone Identity: The unmethylated C7-cyclitol moiety (in pyralomicin 1c) confers superior activity compared to glucosylated (pyralomicin 2c) or methylated (pyralomicin 1a) variants [1] [4].

Table 1: Comparative Antibacterial Activity of Pyralomicin Variants

CompoundGlycone MoietyRelative Activity vs. M. luteus
Pyralomicin 1cUnmethylated C7-cyclitolHigh (reference standard)
Pyralomicin 1a4′-Methylated C7-cyclitolReduced vs. 1c
Pyralomicin 2cD-GlucoseSignificantly reduced

The antibiotic’s mechanism is inferred to involve disruption of membrane integrity or essential cellular processes, though precise molecular targets remain under investigation [1] [6].

Structural Classification Within C7N Aminocyclitol Natural Products

Pyralomicin 1a belongs to the C7N aminocyclitol family—natural products featuring a seven-carbon aminocyclitol derived from sedoheptulose 7-phosphate (a pentose phosphate pathway intermediate) [2] [9]. Its structure comprises two distinct units:

  • Benzopyranopyrrole Aglycone: A chlorinated, hybrid polyketide-nonribosomal peptide core synthesized by a type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) [1].
  • C7-Cyclitol (Pseudosugar): A 2-epi-5-epi-valiolone-derived unit linked via an N-glycosidic bond. This cyclitol is biosynthetically distinct from hexose-derived aminoglycosides (e.g., streptomycin) and shares a common origin with validamycin A and acarbose [2] [9] [10].

Table 2: Key Features of Pyralomicin 1a Biosynthesis

Structural ElementBiosynthetic PrecursorKey Biosynthetic Enzymes
Benzopyranopyrrole coreL-Proline + Acetate/PropionateHybrid NRPS-PKS, Halogenases (e.g., PltA homologs)
C7-Cyclitol moietySedoheptulose 7-phosphate2-epi-5-epi-Valiolone synthase (PrlA), Kinases, Epimerases
Cyclitol methylationS-Adenosyl MethionineO-Methyltransferase (PrlF)

Genetic analysis confirms that the cyclitol unit arises via the 2-epi-5-epi-valiolone pathway, initiated by the enzyme PrlA—a sugar phosphate cyclase (SPC) that converts sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone [1] [10]. Downstream modifications involve phosphorylation, epimerization, and dehydration steps catalyzed by enzymes encoded within the prl gene cluster (e.g., PrlB, PrlU, PrlV, PrlW, PrlX) [1] [2]. The N-glycosyltransferase PrlH attaches the cyclitol to the aglycone, and its deletion abolishes pyralomicin production [1] [4].

Table 3: Core Enzymes in Pyralomicin 1a Biosynthetic Gene Cluster (41 kb)

GeneEnzyme FunctionRole in Pathway
prlA2-epi-5-epi-Valiolone synthaseCyclizes sedoheptulose 7-phosphate
prlHN-GlycosyltransferaseAttaches cyclitol to benzopyranopyrrole core
prlFO-MethyltransferaseMethylates cyclitol (C-4′)
prlBPhosphomutaseCyclitol phosphorylation
prlUCyclitol kinaseCyclitol activation

This structural duality places pyralomicin 1a at the intersection of hybrid PK-NRP and aminocyclitol natural products, highlighting its biosynthetic uniqueness [1] [9] [10].

Properties

CAS Number

139636-03-6

Product Name

Pyralomicin 1a

IUPAC Name

2,6-dichloro-1-[(1R,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-methoxycyclohex-2-en-1-yl]-5-hydroxy-8-methylchromeno[2,3-b]pyrrol-4-one

Molecular Formula

C20H19Cl2NO7

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C20H19Cl2NO7/c1-7-3-10(21)15(26)13-14(25)9-5-12(22)23(20(9)30-18(7)13)11-4-8(6-24)19(29-2)17(28)16(11)27/h3-5,11,16-17,19,24,26-28H,6H2,1-2H3/t11-,16+,17-,19-/m1/s1

InChI Key

JPPZZIRKTBZEAJ-JLBIYAHBSA-N

SMILES

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)OC)CO)Cl)O)Cl

Synonyms

pyralomicin 1a

Canonical SMILES

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)OC)CO)Cl)O)Cl

Isomeric SMILES

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@@H]4C=C([C@H]([C@@H]([C@H]4O)O)OC)CO)Cl)O)Cl

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